molecular formula C27H46 B1209259 Cholest-5-ene CAS No. 570-74-1

Cholest-5-ene

Cat. No.: B1209259
CAS No.: 570-74-1
M. Wt: 370.7 g/mol
InChI Key: DTGDZMYNKLTSKC-UHFFFAOYSA-N
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Description

Cholest-5-ene, also known as 5-cholestene, is a steroidal compound that forms the backbone of many biologically significant molecules, including cholesterol. It is characterized by a rigid, almost planar structure with a steroid skeleton of four fused rings: three six-membered rings and one five-membered ring. This compound is a key intermediate in the biosynthesis of various steroids and is found naturally in all mammalian cells and lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholest-5-ene can be synthesized from cholesterol through a series of chemical reactions. One common method involves the oxidation of cholesterol to cholest-5-en-3-one, followed by reduction to this compound. This process typically uses reagents such as selenium dioxide for oxidation and lithium aluminum hydride for reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific bacteria, such as Mycobacterium species, are used to convert cholesterol into this compound through enzymatic processes. This method is favored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, lead tetraacetate.

    Reduction: Lithium aluminum hydride.

    Substitution: Chlorine in chloroform or chlorobenzene.

Major Products:

    Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.

    Reduction: this compound.

    Substitution: 5α,5β-dichloride.

Mechanism of Action

Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDZMYNKLTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-74-1
Record name CHOLEST-5-ENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-ene
Reactant of Route 2
Cholest-5-ene
Reactant of Route 3
Cholest-5-ene
Reactant of Route 4
Cholest-5-ene
Reactant of Route 5
Cholest-5-ene
Reactant of Route 6
Cholest-5-ene

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